molecular formula C26H18N2O8Si B12704634 Diphenylsilanediol bis(2-nitrobenzoate) CAS No. 129459-87-6

Diphenylsilanediol bis(2-nitrobenzoate)

Cat. No.: B12704634
CAS No.: 129459-87-6
M. Wt: 514.5 g/mol
InChI Key: KHSQKEBGLNFZIR-UHFFFAOYSA-N
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Description

Diphenylsilanediol bis(2-nitrobenzoate) is an organosilicon compound with the molecular formula C26H18N2O8Si It is a derivative of diphenylsilanediol, where the hydroxyl groups are esterified with 2-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylsilanediol bis(2-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst: 4-dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

While specific industrial production methods for diphenylsilanediol bis(2-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilanediol bis(2-nitrobenzoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diphenylsilanediol and 2-nitrobenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) for halogenation

Major Products

    Hydrolysis: Diphenylsilanediol and 2-nitrobenzoic acid

    Reduction: Diphenylsilanediol bis(2-aminobenzoate)

    Substitution: Various substituted diphenylsilanediol derivatives

Scientific Research Applications

Diphenylsilanediol bis(2-nitrobenzoate) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diphenylsilanediol bis(2-nitrobenzoate) involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The nitro groups can undergo reduction to form amino groups, which can further interact with cellular components. The compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a potential candidate for drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilanediol: The parent compound, known for its anticonvulsant properties.

    Diphenylsilanediol bis(2-aminobenzoate): A reduced form with potential biological activities.

    Triphenylsilanol: Another organosilicon compound with similar structural features.

Uniqueness

Diphenylsilanediol bis(2-nitrobenzoate) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and form stable complexes with drugs makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

129459-87-6

Molecular Formula

C26H18N2O8Si

Molecular Weight

514.5 g/mol

IUPAC Name

[(2-nitrobenzoyl)oxy-diphenylsilyl] 2-nitrobenzoate

InChI

InChI=1S/C26H18N2O8Si/c29-25(21-15-7-9-17-23(21)27(31)32)35-37(19-11-3-1-4-12-19,20-13-5-2-6-14-20)36-26(30)22-16-8-10-18-24(22)28(33)34/h1-18H

InChI Key

KHSQKEBGLNFZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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